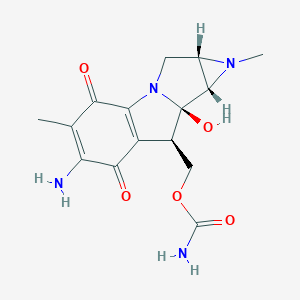

Mitomycin D

Description

The exact mass of the compound Unii-zve62lie63 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Indolequinones - Mitomycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(4S,6S,7R,8R)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7-,13-,15+,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIATKDBEBOOCO-HSBXUTMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)O)N4C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10169-34-3 | |

| Record name | Mitomycin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10169-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitomycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MITOMYCIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVE62LIE63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mitomycin C: A Deep Dive into its DNA Damaging Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitomycin C (MMC) is a potent antitumor antibiotic originally isolated from Streptomyces caespitosus.[1] For decades, it has been a cornerstone of various chemotherapeutic regimens, valued for its efficacy against a broad spectrum of solid tumors.[2] The cytotoxic effects of Mitomycin C are primarily attributed to its ability to induce covalent DNA lesions, most notably interstrand cross-links (ICLs), which physically prevent DNA strand separation, thereby halting critical cellular processes like replication and transcription, ultimately leading to cell death.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Mitomycin C's action on DNA, detailing its activation, the nature of the DNA adducts formed, its sequence specificity, and the cellular responses to the induced damage.

The Crucial First Step: Reductive Activation

In its native state, Mitomycin C is a prodrug and is chemically inert.[5] Its potent DNA alkylating capabilities are unlocked through a process of reductive activation, which can be catalyzed by various intracellular enzymes. This bioactivation is a critical determinant of MMC's cytotoxic activity.

Enzymatic Pathways of Mitomycin C Reduction

Several enzymes have been implicated in the metabolic reduction of Mitomycin C. Key players include:

-

NADPH:cytochrome P-450 reductase: This enzyme is a major contributor to the aerobic activation of Mitomycin C.[6] It catalyzes the one-electron reduction of the quinone moiety of MMC to a semiquinone radical intermediate.[7][8]

-

DT-diaphorase (DTD, NQO1): This enzyme is capable of the two-electron reduction of Mitomycin C to its hydroquinone form.[9]

-

Xanthine oxidase: This enzyme can also facilitate the reductive activation of MMC.[7][10]

-

Thiols: Under specific pH conditions, thiols can also reductively activate Mitomycin C, a process that is notably sensitive to pH and proceeds optimally around the pK(a) of the thiol.[9]

The reductive activation process is more efficient under hypoxic (low oxygen) conditions, which is a characteristic feature of the microenvironment of many solid tumors. This provides a degree of tumor selectivity for Mitomycin C.[6]

The Chemical Cascade of Activation

The reductive activation of Mitomycin C initiates a series of chemical transformations that generate the reactive electrophilic species capable of alkylating DNA. The process can be summarized as follows:

-

Reduction: The quinone ring of Mitomycin C is reduced to a hydroquinone.[11]

-

Elimination of Methanol: The hydroquinone intermediate spontaneously eliminates methanol to form a leucoaziridinomitosene.[3]

-

Generation of Electrophilic Centers: This activated intermediate possesses two electrophilic centers at C1 and C10, rendering it capable of reacting with nucleophilic sites on DNA bases.[1]

The following diagram illustrates the reductive activation pathway of Mitomycin C.

Caption: Reductive activation cascade of Mitomycin C.

The Nature of Mitomycin C-Induced DNA Damage

Upon activation, Mitomycin C can form several types of covalent adducts with DNA, leading to significant structural and functional perturbations.[1] These adducts are the primary mediators of its cytotoxicity.

Types of DNA Adducts

The activated leucoaziridinomitosene can react with DNA to form:

-

Monoadducts: These involve the covalent attachment of the mitosene ring to a single DNA base, most commonly at the N2 position of guanine.[12][13]

-

Intrastrand Cross-links: These occur when the activated drug links two adjacent guanines on the same DNA strand.[14][15] Intrastrand cross-links can induce a significant bend in the DNA helix, on the order of 14.6 ± 2.0 degrees.[14]

-

Interstrand Cross-links (ICLs): These are considered the most cytotoxic lesions induced by Mitomycin C.[3] ICLs covalently link the two complementary strands of the DNA double helix, typically between the N2 positions of guanines in a 5'-CpG-3' sequence.[12][16][17]

The formation of these adducts effectively inhibits DNA replication and transcription by preventing the separation of the DNA strands.[4][13]

Sequence Specificity of DNA Alkylation

Mitomycin C exhibits a remarkable degree of sequence specificity in its DNA cross-linking activity. The preferred target for ICL formation is the 5'-CpG-3' dinucleotide sequence.[16][17][18] This specificity is so pronounced that it is considered absolute.[16][19] The molecular basis for this specificity lies in the favorable positioning of the second reactive center of the drug to attack the guanine on the complementary strand within the CpG context.[17]

Furthermore, the methylation status of the CpG site can influence the efficiency of MMC adduction. C5 cytosine methylation at CpG sites has been shown to significantly enhance the formation of Mitomycin C-DNA adducts at these locations.[20][21]

The following table summarizes the types of DNA adducts formed by Mitomycin C.

| Adduct Type | Description | Primary Target Site | Consequence |

| Monoadduct | Covalent attachment to a single DNA base. | N2 of Guanine[12][13] | Can lead to replication fork stalling. |

| Intrastrand Cross-link | Links two adjacent bases on the same DNA strand. | Adjacent Guanines (GpG)[14][15] | Induces a significant bend in the DNA helix.[14] |

| Interstrand Cross-link (ICL) | Covalently links the two complementary DNA strands. | Guanines in a 5'-CpG-3' sequence[12][16][17] | Prevents DNA strand separation, blocking replication and transcription; considered the most cytotoxic lesion.[3] |

Cellular Response to Mitomycin C-Induced DNA Damage: Repair Pathways

The extensive DNA damage caused by Mitomycin C triggers a complex cellular response involving multiple DNA repair pathways. The cell's ability to repair these lesions is a critical determinant of its sensitivity or resistance to the drug.

Key Repair Pathways Involved

The repair of Mitomycin C-induced DNA damage is a multi-step process that often involves the coordinated action of several pathways:

-

Nucleotide Excision Repair (NER): The NER pathway, particularly the proteins XPA, XPE, XPF, and XPG, plays a role in the recognition and processing of MMC-induced lesions.[22][23] The formation of single-stranded DNA (ssDNA) foci, which are indicative of cross-link repair, is dependent on these NER components.[22]

-

Homologous Recombination (HR): HR is a major pathway for the repair of ICLs and the double-strand breaks that can arise from stalled replication forks at the site of damage.[22][24] Proteins central to HR, such as BRCA1 and Rad51, are crucial for cell survival following Mitomycin C treatment.[24] Cells deficient in HR are hypersensitive to MMC.[24]

-

Translesion Synthesis (TLS): TLS DNA polymerases, such as DNA polymerase κ (Polκ), are involved in bypassing MMC-induced DNA adducts, which helps to prevent the collapse of replication forks and the formation of lethal double-strand breaks.[15]

-

Fanconi Anemia (FA) Pathway: The FA pathway is a specialized DNA repair pathway that plays a critical role in the recognition and repair of ICLs.[15]

The interplay between these pathways is complex and essential for maintaining genomic integrity in the face of Mitomycin C-induced damage. The following diagram illustrates the cellular response to MMC-induced DNA damage.

Caption: Cellular response to Mitomycin C-induced DNA damage.

Experimental Protocols for Studying Mitomycin C-DNA Interactions

A variety of experimental techniques are employed to investigate the mechanism of action of Mitomycin C. Below are outlines of key protocols.

Analysis of DNA Adducts by HPLC and Mass Spectrometry

This protocol is used to isolate and quantify the different types of DNA adducts formed in cells treated with Mitomycin C.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., EMT6 mouse mammary tumor cells) with Mitomycin C at a desired concentration and for a specific duration.[1]

-

DNA Isolation: Isolate genomic DNA from the treated cells using standard phenol-chloroform extraction or a commercial DNA isolation kit.

-

DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[10]

-

HPLC Separation: Separate the resulting nucleosides and MMC-nucleoside adducts using reverse-phase high-performance liquid chromatography (HPLC).[1][10]

-

Quantification and Characterization: Quantify the adducts by monitoring the HPLC eluate at specific wavelengths (e.g., 312 nm and 250 nm for mitosene adducts).[10] For structural elucidation, collect the HPLC fractions corresponding to the adduct peaks and analyze them by mass spectrometry (e.g., LC/electrospray tandem mass spectrometry).[1]

DNA Cross-linking Assay using Gel Electrophoresis

This assay is used to determine the extent of interstrand cross-linking in DNA treated with Mitomycin C.

Methodology:

-

DNA Treatment: Incubate a specific DNA fragment (e.g., a linearized plasmid or a specific oligonucleotide) with Mitomycin C in the presence of a reducing agent (e.g., sodium dithionite) to activate the drug.

-

Denaturation: After the reaction, denature the DNA by heating or treatment with alkali.

-

Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide or agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.

-

Analysis: Non-cross-linked DNA will migrate as single-stranded fragments, while cross-linked DNA will renature and migrate as a double-stranded fragment, appearing as a slower-migrating band. The intensity of this band relative to the single-stranded band provides a measure of the cross-linking efficiency.[17]

Host Cell Reactivation (HCR) Assay for DNA Repair Capacity

This cell-based assay measures the ability of cells to repair Mitomycin C-induced DNA damage.

Methodology:

-

Plasmid Damage: Treat a reporter plasmid (e.g., containing a luciferase gene) with Mitomycin C to induce ICLs.[25]

-

Transfection: Transfect the damaged plasmid into the cells of interest (e.g., lymphocytes or cancer cell lines).[25]

-

Incubation: Allow the cells to incubate for a period to allow for DNA repair and expression of the reporter gene.

-

Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).[25]

-

Analysis: The level of reporter gene expression from the damaged plasmid, relative to an undamaged control plasmid, reflects the cell's capacity to repair the Mitomycin C-induced lesions.[25]

The following diagram outlines the workflow for the Host Cell Reactivation assay.

Caption: Workflow for the Host Cell Reactivation (HCR) assay.

Conclusion

The mechanism of action of Mitomycin C on DNA is a multifaceted process that begins with its essential reductive activation and culminates in the formation of highly cytotoxic DNA adducts, particularly interstrand cross-links. Its pronounced sequence specificity for CpG sites and the complex interplay of cellular DNA repair pathways that respond to the damage underscore the intricate nature of its antitumor activity. A thorough understanding of these molecular details is paramount for the rational design of novel chemotherapeutic agents and for the development of strategies to overcome drug resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of Mitomycin C and other DNA-damaging agents, ultimately contributing to the advancement of cancer therapy.

References

- 1. Differential Toxicity of DNA Adducts of Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of mitomycin C by NADPH:cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive activation of mitomycin C and mitomycin C metabolites catalyzed by NADPH-cytochrome P-450 reductase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive activation of mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA alkylation by enzyme-activated mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of DNA cross-linking by mitomycin C by peroxidase-mediated oxidation of mitomycin C hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mitomycin C-induced DNA double-strand breaks are enhanced by catalytical inactivation of DNA polymerase κ in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitomycin C: small, fast and deadly (but very selective) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA sequence specificity of mitomycin cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural and function modification of DNA by mitomycin C. Mechanism of the DNA sequence specificity of mitomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recognition between mitomycin C and specific DNA sequences for cross-link formation. | Semantic Scholar [semanticscholar.org]

- 20. C5 cytosine methylation at CpG sites enhances sequence selectivity of mitomycin C-DNA bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of C(5) cytosine methylation at CpG sequences on mitomycin-DNA bonding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An in vivo analysis of MMC-induced DNA damage and its repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Repair of mitomycin C cross-linked DNA in mammalian cells measured by a host cell reactivation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitomycin C: An In-depth Technical Guide to its Action as a DNA Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

Executive Summary

Mitomycin C (MMC) is a potent antitumor antibiotic and a cornerstone of chemotherapy regimens for a variety of solid tumors. Its cytotoxic effects are primarily attributed to its ability to function as a bioreductive alkylating agent, leading to the formation of covalent crosslinks within the DNA double helix. These lesions, particularly interstrand crosslinks (ICLs), pose a formidable challenge to cellular replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms of Mitomycin C, detailing its activation, the spectrum of DNA adducts it generates, and the cellular responses to this damage, with a particular focus on the Fanconi Anemia pathway. Detailed experimental protocols for the detection and quantification of MMC-induced DNA damage are provided, alongside a compilation of its cytotoxic efficacy across various cancer cell lines.

A Note on Mitomycin D: The user's original query specified "this compound." However, the vast majority of scientific and clinical literature focuses on Mitomycin C. While this compound is a related chemical entity, Mitomycin C is the well-characterized and clinically utilized DNA crosslinking agent.[1][2] This guide will therefore focus on Mitomycin C.

Mechanism of Action: From Prodrug to Potent Crosslinker

Mitomycin C in its native state is a prodrug and requires intracellular reductive activation to exert its cytotoxic effects.[3][4] This bioactivation is a critical step in its mechanism of action and is more efficient in the hypoxic environments often found in solid tumors.[5]

Bioreductive Activation

The activation of Mitomycin C is initiated by the enzymatic reduction of its quinone ring. This can be a one- or two-electron reduction, mediated by various intracellular reductases, including NADPH:cytochrome P450 reductase and DT-diaphorase.[6] This reduction transforms the stable parent molecule into a highly reactive hydroquinone intermediate. Following this initial reduction, a spontaneous cascade of chemical transformations occurs, leading to the formation of a reactive mitosene species that is a potent electrophile capable of alkylating DNA.[2]

Formation of DNA Adducts

Once activated, Mitomycin C can form a variety of covalent adducts with DNA, primarily at the N2 position of guanine.[7] These adducts can be broadly categorized into three types:

-

Monoadducts: A single covalent bond is formed between the activated Mitomycin C molecule and a guanine base.

-

Intrastrand Crosslinks: The activated drug reacts with two guanine bases on the same strand of DNA.

-

Interstrand Crosslinks (ICLs): This is the most cytotoxic lesion induced by Mitomycin C.[8][9] It involves the formation of covalent bonds with guanine bases on opposite strands of the DNA, effectively tethering the two strands together.[10][11]

While interstrand crosslinks are the most lethal, they are not always the most frequent type of adduct formed. The ratio of monoadducts to crosslinks can be as high as 10:1.[9] However, the profound biological impact of even a small number of ICLs underscores their significance in the therapeutic efficacy of Mitomycin C.[8] The formation of these adducts physically obstructs the separation of DNA strands, thereby blocking DNA replication and transcription, which are essential for cell survival and proliferation.[12][13]

Cellular Response to Mitomycin C-Induced DNA Damage

The formation of bulky DNA adducts, especially ICLs, triggers a complex and highly coordinated cellular response aimed at repairing the damage and maintaining genomic integrity. The Fanconi Anemia (FA) pathway plays a central role in the recognition and repair of ICLs.[14][15]

The Fanconi Anemia Pathway

The Fanconi Anemia pathway is a sophisticated DNA damage response network involving at least 23 proteins.[16] A key event in the activation of this pathway is the monoubiquitination of the FANCD2-FANCI protein complex. This is carried out by the FA core complex, which functions as an E3 ubiquitin ligase.[15][17][18] Monoubiquitinated FANCD2-FANCI is then targeted to the site of the DNA lesion, where it orchestrates the recruitment of other DNA repair proteins, including nucleases and proteins involved in homologous recombination.[17][18]

Cells with mutations in any of the FA genes are hypersensitive to DNA crosslinking agents like Mitomycin C, a characteristic that is used for the diagnosis of Fanconi Anemia.[16] This hypersensitivity underscores the critical role of this pathway in mitigating the cytotoxic effects of MMC.

Quantitative Analysis of Mitomycin C Cytotoxicity

The cytotoxic efficacy of Mitomycin C is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values for Mitomycin C vary significantly across different cancer cell lines, reflecting inherent differences in their DNA repair capacity, drug metabolism, and other resistance mechanisms.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HCT116 | Colon Carcinoma | 6 µg/ml | [8][19] |

| HCT116b | Colon Carcinoma (intrinsically resistant) | 10 µg/ml | [8][19] |

| HCT116-44 | Colon Carcinoma (acquired resistance) | 50 µg/ml | [8][19] |

| LC-2-ad | Lung Adenocarcinoma | 0.011537 | [20] |

| J82 | Bladder Carcinoma | 0.015006 | [20] |

| NCI-H2170 | Lung Squamous Cell Carcinoma | 0.016274 | [20] |

| KYSE-510 | Esophageal Carcinoma | 0.016413 | [20] |

| SISO | Cervical Carcinoma | 0.018427 | [20] |

| MV-4-11 | Leukemia | 0.019217 | [20] |

| 769-P | Kidney Carcinoma | 0.020797 | [20] |

| MCF7 | Breast Carcinoma | 0.024213 | [20] |

Experimental Protocols for Studying Mitomycin C-Induced DNA Damage

Several experimental techniques are employed to detect, quantify, and characterize the DNA damage induced by Mitomycin C. The following sections provide detailed protocols for two commonly used assays.

Alkaline Comet Assay for the Detection of DNA Crosslinks

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of the alkaline comet assay can be used to specifically detect DNA interstrand crosslinks.[21] The principle is that ICLs will retard the migration of DNA fragments induced by a secondary DNA damaging agent (e.g., ionizing radiation or hydrogen peroxide), resulting in a smaller "comet tail."

Protocol:

-

Cell Treatment: Treat cells in culture with the desired concentrations of Mitomycin C for a specified duration. Include appropriate vehicle controls.

-

Cell Harvesting and Embedding:

-

Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Mix the cell suspension with low melting point agarose (at 37°C) at a 1:10 ratio (v/v).

-

Pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Lysis:

-

Gently remove the coverslips and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

-

Induction of Strand Breaks:

-

After lysis, wash the slides with PBS.

-

Treat the slides with a DNA damaging agent such as hydrogen peroxide (e.g., 100 µM for 5 minutes on ice) or a defined dose of ionizing radiation to introduce a known number of single-strand breaks.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer (0.4 M Tris, pH 7.5).

-

Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA migration (comet tail length and intensity) using specialized image analysis software. A decrease in tail moment compared to cells treated only with the secondary damaging agent indicates the presence of interstrand crosslinks.[22][23]

-

Host Cell Reactivation (HCR) Assay for DNA Repair Capacity

The Host Cell Reactivation (HCR) assay is a functional assay that measures the ability of cells to repair DNA damage on a transfected plasmid.[24][25] By treating a reporter plasmid with Mitomycin C, one can assess the cellular capacity to repair ICLs.

Protocol:

-

Plasmid Preparation and Damage:

-

Use a reporter plasmid carrying a gene such as luciferase or green fluorescent protein (GFP).

-

Treat the plasmid DNA in vitro with Mitomycin C at various concentrations to induce ICLs. A control, undamaged plasmid should also be prepared.

-

-

Cell Transfection:

-

Transfect the host cells of interest with both the damaged and undamaged plasmids using a suitable transfection method (e.g., lipofection).

-

It is also recommended to co-transfect a second, undamaged plasmid expressing a different reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

-

-

Reporter Gene Expression:

-

Incubate the transfected cells for a period (e.g., 24-48 hours) to allow for DNA repair and expression of the reporter gene.

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Also, measure the activity of the co-transfected control reporter.

-

-

Data Analysis:

Conclusion

Mitomycin C remains a clinically relevant chemotherapeutic agent due to its potent DNA crosslinking activity, which is particularly effective against hypoxic tumor cells. A thorough understanding of its mechanism of action, from bioreductive activation to the induction of various DNA adducts and the subsequent cellular repair pathways, is crucial for optimizing its therapeutic use and for the development of novel anticancer strategies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between Mitomycin C and the cellular machinery, ultimately contributing to the advancement of cancer therapy.

References

- 1. This compound | C15H18N4O5 | CID 15572005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10169-34-3 | Benchchem [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Differential Toxicity of DNA Adducts of Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies of protein-protein interactions in Fanconi anemia pathway to unravel the DNA interstrand crosslink repair mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Direct interactions of the five known Fanconi anaemia proteins suggest a common functional pathway. | Semantic Scholar [semanticscholar.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DNA damage, cytotoxicity and free radical formation by mitomycin C in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academicworks.cuny.edu [academicworks.cuny.edu]

- 14. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 15. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Drug: Mitomycin-C - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors | Springer Nature Experiments [experiments.springernature.com]

- 27. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation | Springer Nature Experiments [experiments.springernature.com]

The Core of Cytotoxicity: A Technical Guide to the Bioreductive Activation of Mitomycin C

A Note on Nomenclature: This guide focuses on Mitomycin C (MMC), the most extensively studied and clinically utilized member of the mitomycin family. While other analogues like Mitomycin D exist, the fundamental principles of bioreductive activation are conserved.

Mitomycin C is a potent antitumor antibiotic that functions as a prodrug, requiring intracellular enzymatic reduction to exert its cytotoxic effects. This bioreductive activation is a pivotal process that transforms the relatively inert parent compound into a highly reactive bifunctional alkylating agent, capable of inducing lethal DNA interstrand cross-links. This technical guide provides an in-depth exploration of the core mechanisms of MMC activation, the resulting cellular damage, and the experimental methodologies used to investigate these processes, tailored for researchers, scientists, and drug development professionals.

The Mechanism of Bioreductive Activation

The activation of Mitomycin C is a reductive process that can proceed via two main enzymatic pathways: one-electron reduction, primarily mediated by NADPH:cytochrome P450 reductase (POR), and two-electron reduction, catalyzed by NAD(P)H: quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[1][2] The local cellular environment, particularly oxygen tension and pH, plays a critical role in determining the predominant activation pathway and the ultimate cytotoxic outcome.

One-Electron Reduction Pathway

Under hypoxic (low oxygen) conditions, often found in solid tumors, one-electron reductases like POR are key activators of MMC.[3] This process generates a semiquinone radical intermediate. In the absence of oxygen, this radical can undergo a series of spontaneous chemical rearrangements, including the loss of a methoxy group, to form a reactive electrophilic species, the aziridinomitosene. This activated form can then proceed to alkylate DNA.[4]

However, under aerobic (normal oxygen) conditions, the semiquinone radical can react with molecular oxygen in a futile redox cycle, generating reactive oxygen species (ROS) such as superoxide anions. This process regenerates the parent MMC and can contribute to cellular oxidative stress, but is less effective at producing the DNA-alkylating species responsible for the primary cytotoxic effect.[5]

Two-Electron Reduction Pathway

The enzyme NQO1 catalyzes the direct two-electron reduction of the quinone moiety of MMC to a hydroquinone.[6] This hydroquinone is unstable and, like the intermediate in the one-electron pathway, spontaneously eliminates the methoxy group to form the same reactive aziridinomitosene, which is the ultimate DNA alkylating agent.[6]

The activity of NQO1 is notably pH-dependent, with increased activation of MMC under acidic conditions.[6] Many tumor microenvironments are acidic, potentially enhancing NQO1-mediated MMC cytotoxicity. Interestingly, at higher pH, the reduced MMC can act as a mechanism-based inhibitor of NQO1.[7] Unlike the one-electron pathway, the NQO1-mediated two-electron reduction is largely oxygen-independent, making it a crucial activation route in both aerobic and hypoxic tumor regions.

The following diagram illustrates the enzymatic activation pathways of Mitomycin C.

DNA Damage and Cellular Response

The ultimate cytotoxic effect of Mitomycin C stems from its ability to form covalent adducts with DNA.[8] The activated aziridinomitosene is a bifunctional electrophile, meaning it has two sites that can react with nucleophilic centers in DNA, primarily the N2 position of guanine.

This bifunctionality leads to three main types of DNA lesions:

-

Monoadducts: A single covalent bond between MMC and a guanine base.

-

Intrastrand Cross-links: Covalent linkage of two adjacent guanines on the same DNA strand.

-

Interstrand Cross-links (ICLs): The most cytotoxic lesion, where MMC forms a covalent bridge between guanines on opposite DNA strands.[8] ICLs physically prevent the separation of the DNA double helix, thereby blocking critical cellular processes like replication and transcription.[9]

The cell recognizes these DNA lesions, particularly the replication-blocking ICLs, as a major threat, triggering a complex signaling network known as the DNA Damage Response (DDR).

DNA Damage Response Pathways

The DDR is orchestrated by master kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[10] While ATM is primarily activated by double-strand breaks, ATR responds to a broader range of DNA damage that causes replication stress, including the stalled replication forks created by MMC-induced ICLs.[11]

Activation of the ATR pathway leads to the phosphorylation of a cascade of downstream proteins that mediate cell cycle arrest, typically in the S and G2 phases, allowing time for DNA repair.[12]

A key pathway for the repair of ICLs is the Fanconi Anemia (FA) pathway .[9][13] This intricate pathway involves a core complex of proteins that recognizes the stalled replication fork at the site of the ICL and initiates a series of events, including nucleolytic incisions, translesion synthesis to bypass the lesion, and homologous recombination to accurately repair the DNA break that is formed during the process.[14] Cells with mutations in FA pathway genes are exquisitely sensitive to cross-linking agents like MMC.[1]

The following diagram outlines the cellular response to MMC-induced DNA damage.

Quantitative Data

The efficacy of Mitomycin C and the efficiency of its activation are influenced by the specific enzymatic and cellular context. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters for Mitomycin C Activation

| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Conditions/Notes |

| NADPH:Cytochrome P450 Reductase (POR) | Rat Liver Microsomes | Mitomycin C | Not Determined | - | Substrate saturation not reached up to 5 mM MMC.[4] |

| NQO1 (DT-Diaphorase) | Human Recombinant | Mitomycin C | - | - | Acts as a pH-dependent mechanism-based inhibitor.[6][7] |

| Xanthine Dehydrogenase (XDH) | - | Mitomycin C | ~2-fold decrease | ~2-fold increase | Comparison of pH 6.0 vs pH 7.4; kinetics followed Michaelis-Menten aerobically. |

| NADH:Cytochrome b5 Reductase | Purified | Mitomycin C | 23 | - | Measured at pH 6.6.[15] |

Note: Precise Vmax and Km values for the primary activating enzymes are difficult to determine due to the complex, multi-step nature of the activation and subsequent DNA reaction.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Mitomycin C in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes/Reference |

| MCF-7 | Breast Adenocarcinoma (p53-proficient) | ~1.0 - 8.0 | Value can vary based on assay conditions and duration.[16] |

| K562 | Chronic Myelogenous Leukemia (p53-null) | ~0.5 - 5.0 | Often more sensitive than MCF-7 to MMC-induced cytotoxicity.[16][17] |

| HCT116 | Colorectal Carcinoma | ~0.1 - 1.0 | A relatively sensitive cell line. |

| A549 | Lung Carcinoma | ~1.0 - 10.0 | IC50 can be influenced by NRF2 pathway activation status.[18] |

| FANCA-/- HNSCC | Head and Neck Squamous Cell Carcinoma | 0.0031 ± 0.0001 | Fanconi Anemia deficient cells are hypersensitive to MMC.[19] |

| FANCA+/+ HNSCC | Head and Neck Squamous Cell Carcinoma | 0.045 ± 0.005 | Wild-type counterpart to the FANCA-/- line, showing relative resistance.[19] |

Experimental Protocols

Investigating the bioreductive activation of Mitomycin C requires a suite of specialized assays. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro NQO1 Activity Assay (Colorimetric)

This protocol measures the dicoumarol-sensitive reductase activity of NQO1 in cell lysates, often by monitoring the reduction of a chromogenic substrate like 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (WST-1).[20][21]

Materials:

-

Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

-

Protein Quantification Assay (e.g., BCA or Bradford)

-

NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

Menadione (NQO1 substrate, if using WST-1)

-

NAD(P)H (cofactor)

-

WST-1 or DCPIP (chromogenic substrate)

-

Dicoumarol (NQO1 inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation: a. Culture cells to desired confluency and treat as required. b. Harvest cells (by scraping for adherent cells or centrifugation for suspension cells) and wash with ice-cold PBS.[22] c. Lyse cells in ice-cold Cell Lysis Buffer for 20-30 minutes on ice.[22] d. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[20] e. Collect the supernatant (cytosolic fraction) and determine the protein concentration.

-

Assay Reaction: a. Dilute cell lysates to a consistent protein concentration (e.g., 1 mg/mL) with NQO1 Assay Buffer. b. In a 96-well plate, add 50 µL of diluted cell lysate to paired wells. c. To one well of each pair, add 10 µL of Dicoumarol solution (inhibitor control). To the other well, add 10 µL of Assay Buffer.[20] d. Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione (if applicable), NAD(P)H, and the chromogenic substrate (WST-1 or DCPIP). e. Initiate the reaction by adding 150 µL of the reaction mixture to each well.

-

Measurement: a. Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). b. Measure the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1, 600 nm for DCPIP) in kinetic mode for 5-10 minutes.

-

Data Analysis: a. Calculate the rate of change in absorbance (slope) for each well from the linear portion of the kinetic curve. b. Subtract the slope of the dicoumarol-containing well from its paired well to determine the specific NQO1 activity. c. Normalize the activity to the protein concentration of the cell lysate (e.g., in units of nmol/min/mg protein).

The following diagram shows a typical workflow for an NQO1 activity assay.

Protocol 2: Detection of MMC-DNA Adducts by 32P-Postlabeling

This is an ultrasensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 109-1010 nucleotides.[23][24]

Materials:

-

DNA isolation kit

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1 or butanol for adduct enrichment

-

T4 polynucleotide kinase (PNK)

-

[γ-32P]ATP (high specific activity)

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

TLC tanks and developing solvents

-

Phosphorimager and cassettes

Procedure:

-

DNA Isolation and Digestion: a. Treat cells or animals with MMC and isolate high-purity genomic DNA. b. Digest 5-10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[25]

-

Adduct Enrichment (Nuclease P1 method): a. Treat the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts. This enriches the sample for the adducted nucleotides.[25]

-

32P-Labeling: a. Label the 5'-hydroxyl group of the enriched adducts by incubating with T4 polynucleotide kinase and high-specific-activity [γ-32P]ATP.[26]

-

Chromatographic Separation: a. Spot the labeled adduct mixture onto a PEI-cellulose TLC plate. b. Separate the adducts using multidirectional chromatography with different solvent systems. This is typically a four-directional development with intermediate plate drying.[25]

-

Detection and Quantification: a. Expose the dried TLC plate to a phosphorimager screen. b. Scan the screen and quantify the radioactivity of the adduct spots relative to the total nucleotides to calculate the adduct frequency. Adduct standards are used for identification.

Protocol 3: Detection of MMC-DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry offers a non-radioactive, highly specific, and quantitative method for identifying known MMC-DNA adducts.[27][28]

Materials:

-

DNA isolation kit

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

-

Synthesized MMC-DNA adduct standards

Procedure:

-

Sample Preparation: a. Isolate genomic DNA from MMC-treated cells. b. Digest the DNA completely to individual nucleosides using a cocktail of enzymes.[27]

-

LC Separation: a. Inject the digested sample onto the HPLC system. b. Separate the adducted nucleosides from the normal nucleosides using a gradient elution program.

-

MS/MS Detection: a. The eluent from the HPLC is directed into the mass spectrometer. b. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[28] c. For each known adduct, pre-determine a specific precursor ion (the mass of the adducted nucleoside) and one or two product ions (specific fragments generated by collision-induced dissociation). d. The instrument will specifically monitor for these mass transitions, providing high specificity and sensitivity.

-

Quantification: a. Generate a standard curve by running known amounts of the synthesized adduct standards. b. Quantify the amount of each adduct in the biological sample by comparing its peak area to the standard curve.[28]

Conclusion

The bioreductive activation of Mitomycin C is a cornerstone of its anticancer activity. A thorough understanding of the enzymatic pathways involved, the influence of the tumor microenvironment, and the resulting DNA damage and repair mechanisms is critical for optimizing its therapeutic use and for the development of novel bioreductive drugs. The methodologies outlined in this guide provide a framework for researchers to dissect these complex processes, ultimately contributing to the advancement of cancer chemotherapy.

References

- 1. Repair analysis of mitomycin C-induced DNA crosslinking in ribosomal RNA genes in lymphoblastoid cells from Fanconi's anemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of mitomycin C by NADPH:cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive activation of mitomycin C and mitomycin C metabolites catalyzed by NADPH-cytochrome P-450 reductase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-electron reduction of mitomycin c by rat liver: role of cytochrome P-450 and NADPH-cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of NAD(P)H:quinone oxidoreductase I (NQO1) inhibition by mitomycin C in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitomycin–DNA Adducts Induce p53-Dependent and p53-Independent Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Fanconi anemia pathway in replication stress and DNA crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PFKFB3 Inhibition Sensitizes DNA Crosslinking Chemotherapies by Suppressing Fanconi Anemia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Reduction of mitomycin C is catalysed by human recombinant NRH:quinone oxidoreductase 2 using reduced nicotinamide adenine dinucleotide as an electron donating co-factor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 23. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 26. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 27. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/ electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of Mitomycin C on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitomycin C (MMC) is a potent antitumor antibiotic and DNA crosslinking agent widely utilized in cancer chemotherapy and research.[1][2] Its cytotoxicity is primarily attributed to its ability to induce interstrand crosslinks (ICLs) in DNA, which physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying MMC's impact on cell cycle progression, detailed experimental protocols for its study, and quantitative data summarizing its effects. We delve into the activation of DNA damage response (DDR) pathways, the roles of key cell cycle checkpoint proteins, and the differential effects of MMC across various cell lines. This document is intended to serve as a valuable resource for researchers and professionals in oncology and drug development.

Mechanism of Action: DNA Crosslinking and Cell Cycle Arrest

Mitomycin C is a bioreductive alkylating agent that, upon intracellular activation, forms highly reactive intermediates.[3][5] These intermediates covalently bind to DNA, predominantly at guanine nucleosides within 5'-CpG-3' sequences, resulting in the formation of mono-adducts, intrastrand crosslinks, and the most cytotoxic lesions, interstrand crosslinks (ICLs).[2][4]

The presence of ICLs poses a significant challenge to the cellular machinery, physically blocking the progression of DNA replication forks.[4][5] This triggers a complex DNA damage response (DDR), leading to the activation of cell cycle checkpoints to halt division and allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[1][3] While MMC is considered non-specific to a particular cell cycle phase, its maximum efficacy is observed in the late G1 and early S phases.[6]

Signaling Pathways Activated by Mitomycin C

The cellular response to MMC-induced DNA damage is primarily orchestrated by the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinase signaling cascades.[5][7]

-

ATR-Chk1 Pathway: The stalling of replication forks caused by ICLs leads to the accumulation of single-stranded DNA (ssDNA), which is a potent activator of the ATR kinase.[5][8] Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[5] Chk1 plays a crucial role in mediating cell cycle arrest, particularly at the G2/M checkpoint, by phosphorylating and inactivating Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) necessary for mitotic entry.[5] Studies have shown that the S-phase arrest induced by MMC is ATR-dependent.[8]

-

ATM-Chk2 Pathway: While ATR is the primary sensor for replication stress, ATM can also be activated in response to DNA double-strand breaks that can arise from the processing of ICLs.[7][9] The ATM-Chk2 pathway contributes to the overall DNA damage response, including the stabilization of p53.[9]

-

p53 and p21WAF1/CIP1: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis following DNA damage.[10] MMC treatment can lead to an increase in the levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[11] p21 can inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest in both G1 and G2/M phases.[10] Interestingly, MMC and its analog, decarbamoyl mitomycin C (DMC), can also induce p21 activation in a p53-independent manner, highlighting alternative pathways for cell cycle control.[10][12]

References

- 1. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]

- 2. Mitomycin C - Wikipedia [en.wikipedia.org]

- 3. yihuipharm.com [yihuipharm.com]

- 4. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the S phase DNA damage checkpoint by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Mechanism of growth inhibitory effect of Mitomycin-C on cultured human retinal pigment epithelial cells: apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitomycin C and decarbamoyl mitomycin C induce p53-independent p21WAF1/CIP1 activation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of Mitomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitomycin D is a member of the mitomycin family of natural products, a group of potent antitumor antibiotics isolated from the soil bacterium Streptomyces caespitosus. While less studied than its renowned analogue, Mitomycin C, this compound possesses a unique stereochemistry that offers a distinct avenue for research into the structure-activity relationships of this important class of compounds. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and physicochemical properties of this compound, with a focus on the experimental methodologies relevant to its study. Due to the limited specific research on this compound, this guide synthesizes information from the broader mitomycin literature, providing a foundational understanding for researchers in drug discovery and development.

Discovery and Origin

The story of the mitomycins began in the late 1950s when Japanese scientists Hata et al. isolated a complex of violet-colored antibiotics from the fermentation broth of Streptomyces caespitosus. This initial work led to the identification of Mitomycin A and Mitomycin B. Shortly thereafter, in 1958, Mitomycin C was isolated from the same fermentation broth. This compound, a structurally related analogue, was subsequently identified as another component of this complex.

The primary producing organism of this compound is the Gram-positive, filamentous bacterium, Streptomyces caespitosus.[1] Strains of Streptomyces lavendulae are also known producers of mitomycins.[2] These soil-dwelling actinomycetes are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of Streptomyces caespitosus. While specific yields for this compound are not widely reported due to its lower abundance, the general fermentation conditions for mitomycin production are well-established.

Experimental Protocol: Fermentation of Streptomyces caespitosus

-

Inoculum Preparation: A seed culture of Streptomyces caespitosus is prepared by inoculating a suitable liquid medium (e.g., tryptone-yeast extract broth) and incubating at 28-30°C for 48-72 hours with shaking.

-

Production Medium: A production medium rich in carbon and nitrogen sources is inoculated with the seed culture. A typical medium might contain glucose, soybean meal, and various mineral salts.[3]

-

Fermentation Conditions: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation to ensure sufficient oxygen supply for antibiotic biosynthesis.

-

Monitoring: The production of mitomycins can be monitored throughout the fermentation process using techniques such as high-performance liquid chromatography (HPLC).

Experimental Protocol: Isolation and Purification of Mitomycins

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatography. The following is a generalized protocol adapted from methods used for other mitomycins.

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate or chloroform at a neutral to slightly alkaline pH. The mitomycins will partition into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to chromatographic separation to isolate the individual mitomycins. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different mitomycin analogues.[4]

-

Preparative HPLC: Further purification can be achieved using preparative reverse-phase HPLC to obtain highly pure this compound.

-

The workflow for the isolation and purification of this compound can be visualized as follows:

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Features

This compound shares the core azirino[2',3':3,4]pyrrolo[1,2-a]indole skeleton common to all mitomycins. A key distinguishing feature of this compound, along with Mitomycin B, is the opposite absolute configuration at the C9 carbon atom compared to Mitomycins A and C.[2][5] The crystal structure of this compound hydrate has been reported, confirming its molecular formula as C15H18N4O5·1.5H2O.[6]

Quantitative Data

Specific quantitative data for this compound is limited in the literature. The following table summarizes the key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C15H18N4O5 | [6] |

| Molecular Weight | 334.33 g/mol | [6] |

| Appearance | Violet crystals | General |

| Key Structural Feature | Opposite stereochemistry at C9 | [2][5] |

Experimental Protocol: Structural Elucidation

The structural elucidation of a novel or purified mitomycin analogue like this compound would typically involve the following steps:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) provides fragmentation patterns that help to identify the core structure and substituents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and build up the molecular framework. NOESY or ROESY experiments can be used to determine the relative stereochemistry of the molecule.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

Biosynthesis

The biosynthesis of the mitomycin core, known as the mitosane skeleton, proceeds from three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[7][8] The biosynthetic gene cluster for mitomycin production has been identified in Streptomyces lavendulae, providing insights into the enzymatic machinery responsible for its assembly.[9]

The divergence in the stereochemistry at the C9 position, which differentiates this compound and B from A and C, is proposed to arise from different cyclization mechanisms of a common intermediate.[10] This suggests a branching point in the biosynthetic pathway.

The general biosynthetic pathway for mitomycins can be visualized as follows:

The regulation of mitomycin biosynthesis is complex, involving cluster-situated regulatory genes within the biosynthetic gene cluster that respond to various physiological and environmental signals.[11][12] These regulatory networks ensure that the production of these potent antibiotics is tightly controlled.

Conclusion

This compound remains a relatively understudied member of the mitomycin family. Its unique stereochemistry presents an opportunity for further investigation into the structural requirements for the biological activity of mitomycins. This technical guide provides a foundational overview for researchers, compiling the available information on its discovery, origin, and biosynthesis. The detailed experimental protocols, generalized from the broader mitomycin literature, offer a starting point for the fermentation, isolation, and characterization of this intriguing natural product. Further research is warranted to fully elucidate the specific biosynthetic pathway leading to this compound and to explore its full therapeutic potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Mitomycins syntheses: a recent update [beilstein-journals.org]

- 6. Structural studies of mitomycins. VIII. This compound hydrate, C15H18N4O5.1.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the biosynthesis of the mitomycin antibiotics by Streptomyces verticillatus - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Studies on the biosynthesis of mitomycin C by Streptomyces verticillatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Alkylating Anticancer Agents: An In-depth Technical Guide to the Structure-Activity Relationship of Mitomycin D

For Researchers, Scientists, and Drug Development Professionals

Mitomycin D, a potent antitumor antibiotic derived from Streptomyces caespitosus, stands as a cornerstone in the arsenal of chemotherapeutic agents. Its efficacy lies in its unique bioreductive activation mechanism and its ability to induce DNA interstrand cross-links, ultimately leading to cancer cell death. This technical guide delves into the critical structure-activity relationships (SAR) of this compound, providing a comprehensive overview of its mechanism of action, the impact of structural modifications on its biological activity, and detailed experimental protocols for its evaluation.

The Mitomycin Core: A Scaffold for DNA Alkylation

This compound, structurally synonymous with the more commonly referenced Mitomycin C, possesses a complex tetracyclic core composed of a pyrrolo[1,2-a]indole ring system. Key functional groups that dictate its biological activity include the quinone moiety, the aziridine ring, and the carbamate group at the C10 position.

The antitumor activity of this compound is not inherent to the parent molecule but is unleashed through a process of bioreductive activation.[1] Intracellular reductases, often overexpressed in hypoxic tumor environments, reduce the quinone ring, initiating a cascade of electronic rearrangements. This activation unmasks the electrophilic centers at the C1 and C10 positions, transforming the molecule into a potent bifunctional alkylating agent capable of cross-linking DNA.[1]

Quantitative Analysis of this compound and Its Analogs

The cytotoxic potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of this compound and key analogs against various cancer cell lines, providing a quantitative basis for understanding their structure-activity relationships.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (Mitomycin C) | MCF-7 | Breast Cancer | 1.8 | [1] |

| MDA-MB-468 | Breast Cancer | 2.5 | [1] | |

| HCT116 | Colon Carcinoma | 6 µg/ml (~18 µM) | [2] | |

| HCT116b (resistant) | Colon Carcinoma | 10 µg/ml (~30 µM) | [2] | |

| HCT116-44 (acquired resistance) | Colon Carcinoma | 50 µg/ml (~150 µM) | [2] | |

| Decarbamoylmitomycin C (DMC) | MCF-7 | Breast Cancer | > 50 | [1] |

| MDA-MB-468 | Breast Cancer | > 50 | [1] | |

| Mitomycin-lexitropsin conjugate (MC-lex) | MCF-7 | Breast Cancer | 0.8 | [1] |

| MDA-MB-468 | Breast Cancer | 1.2 | [1] |

Key Structure-Activity Relationships

The extensive body of research on Mitomycin analogs has elucidated several key structural features that govern their antitumor activity:

-

The Quinone Moiety (C5-C8): This group is essential for bioreductive activation. Modifications that alter the reduction potential of the quinone can significantly impact the drug's efficacy. More easily reduced analogs tend to exhibit higher potency.[3]

-

The Aziridine Ring: The strained three-membered ring is a critical alkylating function. Opening of this ring upon reduction at C1 creates a reactive electrophile that forms a covalent bond with DNA.

-

The Carbamate Group (C10): The carbamoyl group at the C10 position acts as a leaving group after the initial reduction, enabling the second alkylation event to form the DNA interstrand cross-link. Analogs lacking this group, such as Decarbamoylmitomycin C (DMC), are significantly less active, highlighting its importance in bifunctional alkylation.[1]

-

Substituents at C7: Modifications at the C7 position can influence the drug's lipophilicity, reduction potential, and overall cytotoxicity. Introduction of electron-withdrawing groups can enhance bioreductive activation.

Experimental Protocols

The evaluation of this compound and its analogs involves a series of well-established in vitro assays to determine their cytotoxicity, DNA cross-linking ability, and mechanism of action.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

DNA Interstrand Cross-linking Assay: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links, at the level of individual cells.

Principle: DNA cross-links retard the migration of DNA fragments out of the nucleus during electrophoresis, resulting in a smaller "comet tail."

Protocol:

-

Cell Treatment: Treat cells with this compound or its analogs for a specified period (e.g., 24 hours).

-

Irradiation (Optional but recommended for ICL detection): To induce random strand breaks and allow for the detection of cross-links, irradiate the cells with a low dose of X-rays or gamma rays on ice.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to induce DNA migration.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the tail moment (a measure of DNA migration) using specialized software. A decrease in the tail moment compared to the irradiated control indicates the presence of interstrand cross-links.[4]

Bioreductive Activation Assay using High-Performance Liquid Chromatography (HPLC)

This assay is used to assess the metabolic activation of this compound analogs by cellular reductases.

Principle: The reduction of the quinone moiety of this compound leads to the formation of specific metabolites that can be separated and quantified by HPLC.

Protocol:

-

Preparation of Cell Lysate: Prepare a cytosolic or microsomal fraction from cancer cells known to express high levels of reductases (e.g., DT-diaphorase).

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, an NADPH-generating system (or NADH), and the this compound analog in an appropriate buffer.

-

Incubation: Incubate the reaction mixture under both aerobic and hypoxic conditions for a specific time.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., ice-cold acetonitrile) and extract the metabolites.

-

HPLC Analysis: Analyze the extracted samples using a reverse-phase HPLC system with a UV detector. Monitor the disappearance of the parent compound and the appearance of metabolite peaks.

-

Quantification: Quantify the amount of parent compound and metabolites by comparing their peak areas to those of known standards.[5]

Signaling Pathways and Logical Relationships

The cellular response to this compound-induced DNA damage is complex, involving multiple signaling pathways that ultimately determine the cell's fate.

This compound-Induced Apoptosis Signaling Pathway

This compound-induced DNA interstrand cross-links trigger a DNA damage response that can lead to apoptosis through both intrinsic and extrinsic pathways.

Caption: this compound-induced apoptosis pathway.

PI3K/Akt Signaling Pathway in this compound Resistance

Activation of the PI3K/Akt survival pathway is a common mechanism of resistance to this compound.

Caption: PI3K/Akt-mediated resistance to this compound.

Experimental Workflow for Structure-Activity Relationship (SAR) Study of this compound Analogs

A systematic approach is crucial for the successful elucidation of the SAR of novel this compound analogs.

Caption: Workflow for SAR studies of this compound analogs.

Conclusion

The structure-activity relationship of this compound is a testament to the intricate interplay between chemical structure and biological function. The core scaffold, with its quinone, aziridine, and carbamate functionalities, provides a versatile platform for the design of novel anticancer agents. A thorough understanding of the SAR, facilitated by the robust experimental protocols outlined in this guide, is paramount for the rational design of next-generation Mitomycin analogs with improved efficacy and reduced toxicity. The continued exploration of this fascinating molecule holds significant promise for the future of cancer chemotherapy.

References

- 1. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for mitomycin C and mitomycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 5. researchgate.net [researchgate.net]

The Core Role of Mitomycin C in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitomycin C (MMC), a potent antitumor antibiotic derived from Streptomyces caespitosus, is a cornerstone of various chemotherapeutic regimens.[1] Its clinical efficacy is largely attributed to its ability to induce apoptosis in rapidly proliferating cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MMC-induced apoptosis, detailing the critical signaling pathways, key molecular players, and comprehensive experimental protocols for its investigation. The primary mechanism of MMC's cytotoxic action is its function as a bioreductive alkylating agent, leading to the formation of DNA interstrand cross-links, which obstruct DNA replication and transcription, ultimately triggering programmed cell death.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed methodologies and quantitative data to facilitate further investigation into the apoptotic capabilities of Mitomycin C.

Core Mechanism of Action: DNA Cross-linking

Upon entering the cell, Mitomycin C is metabolically activated through reduction, transforming it into a reactive bifunctional alkylating agent.[4] This activated form covalently binds to DNA, primarily at guanine residues, resulting in the formation of interstrand cross-links.[3] These cross-links prevent the separation of the DNA double helix, a critical step for both replication and transcription, leading to cell cycle arrest and the initiation of apoptotic signaling cascades.[2]

Signaling Pathways in Mitomycin C-Induced Apoptosis

Mitomycin C triggers apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The engagement of these pathways can be either dependent on or independent of the tumor suppressor protein p53, highlighting the versatility of MMC's apoptotic induction across different cancer cell types.[2][5]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central route for MMC-induced apoptosis. DNA damage inflicted by MMC activates a cascade of events centered on the mitochondria.

-